Isopropyl 2-aminoacetate hydrochloride
CAS No.: 14019-62-6
Cat. No.: VC21538423
Molecular Formula: C5H12ClNO2
Molecular Weight: 153.61 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14019-62-6 |
---|---|
Molecular Formula | C5H12ClNO2 |
Molecular Weight | 153.61 g/mol |
IUPAC Name | propan-2-yl 2-aminoacetate;hydrochloride |
Standard InChI | InChI=1S/C5H11NO2.ClH/c1-4(2)8-5(7)3-6;/h4H,3,6H2,1-2H3;1H |
Standard InChI Key | UBKCIXXGQRZHRO-UHFFFAOYSA-N |
SMILES | CC(C)OC(=O)CN.Cl |
Canonical SMILES | CC(C)OC(=O)CN.Cl |
Chemical Identity and Structure
Isopropyl 2-aminoacetate hydrochloride is an ester derivative of the amino acid glycine. It consists of glycine with an isopropyl ester group and exists as a hydrochloride salt. The compound has precise chemical identifiers that facilitate its categorization and usage in chemical databases and research.
Basic Information
The compound is formally known by its IUPAC name propan-2-yl 2-aminoacetate hydrochloride but is commonly referred to as isopropyl 2-aminoacetate hydrochloride or glycine isopropyl ester hydrochloride . It has a defined chemical structure with specific molecular descriptors that uniquely identify it within chemical databases and literature.
Chemical Identifiers
The following table provides the key chemical identifiers for isopropyl 2-aminoacetate hydrochloride:
Parameter | Value |
---|---|
CAS Registry Number | 14019-62-6 |
Molecular Formula | C₅H₁₂ClNO₂ |
Molecular Weight | 153.61 g/mol |
IUPAC Name | Propan-2-yl 2-aminoacetate hydrochloride |
InChI Key | UBKCIXXGQRZHRO-UHFFFAOYSA-N |
SMILES Notation | CC(C)OC(=O)CN.Cl |
PubChem CID | 23033482 |
MDL Number | MFCD00151826 |
This compound possesses a distinct chemical structure featuring an amino group, a carboxyl group esterified with an isopropyl moiety, and a hydrochloride counterion . The ester linkage provides stability while maintaining reactivity at the amino group, making it useful for various chemical transformations.
Physical Properties
Understanding the physical properties of isopropyl 2-aminoacetate hydrochloride is essential for handling, storage, and application in various experimental procedures. These properties influence its behavior in different environments and its compatibility with other reagents.
Standard Physical Characteristics
Isopropyl 2-aminoacetate hydrochloride typically appears as a crystalline solid at room temperature. Its physical state and appearance can vary slightly depending on purity and preparation methods. The following table summarizes its key physical properties:
Property | Value |
---|---|
Physical State | Crystalline solid |
Boiling Point | 175.7°C at 760 mmHg |
Flash Point | 60°C |
Vapor Pressure | 0.979 mmHg at 25°C |
Water Solubility | Soluble |
Recommended Storage | Sealed in dry containers at room temperature |
The compound demonstrates good solubility in water, which facilitates its use in aqueous reactions and biological systems . This property is particularly advantageous for pharmaceutical applications where aqueous solubility is often a critical factor in formulation development.
Synthesis Methods
The synthesis of isopropyl 2-aminoacetate hydrochloride typically involves the esterification of glycine with isopropanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. This section explores various synthetic approaches to this compound.
Laboratory Synthesis
In laboratory settings, isopropyl 2-aminoacetate hydrochloride can be prepared through a controlled esterification process. The reaction typically involves the following steps:
-
Esterification of glycine with isopropanol, often in the presence of a catalyst such as sulfuric acid or thionyl chloride
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Formation of the hydrochloride salt by treatment with hydrochloric acid
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Purification through recrystallization or other appropriate methods
The reaction can be represented by the following simplified scheme:
NH₂CH₂COOH + (CH₃)₂CHOH → NH₂CH₂COO(CH₃)₂CH + H₂O
NH₂CH₂COO(CH₃)₂CH + HCl → NH₂CH₂COO(CH₃)₂CH·HCl
This synthesis route is commonly employed when preparing the compound for research and small-scale applications . The process requires careful temperature control and anhydrous conditions to achieve optimal yields.
Industrial Production
For larger-scale production, the synthesis process is often modified to improve efficiency and yield. Industrial methods typically employ continuous flow reactors and may utilize different catalysts or reaction conditions to optimize production. Advanced purification techniques, including crystallization and recrystallization, are employed to ensure high purity of the final product.
Chemical Reactivity
The reactivity of isopropyl 2-aminoacetate hydrochloride is largely determined by its functional groups, particularly the amino group and the ester linkage. These reactive sites allow the molecule to participate in various chemical transformations.
Key Reactions
Isopropyl 2-aminoacetate hydrochloride can undergo several important reactions, including:
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Nucleophilic substitutions at the amino group
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Hydrolysis of the ester linkage
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Peptide bond formation with carboxylic acids
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Salt formation with bases
In chemical synthesis, this compound is particularly valuable as a building block for more complex molecules. Its ability to form peptide bonds makes it useful in the preparation of dipeptides and other peptide derivatives. The patent literature shows its application in the synthesis of substituted cyclohexanecarboxamides, indicating its utility in pharmaceutical research .
Biological and Pharmacological Properties
Isopropyl 2-aminoacetate hydrochloride exhibits interesting biological activities that make it relevant for pharmacological applications. Although direct research on this specific compound is somewhat limited in the provided literature, we can extrapolate from similar glycine ester derivatives.
Applications in Research and Industry
Isopropyl 2-aminoacetate hydrochloride finds applications across multiple scientific and industrial domains. Its versatility as a chemical building block makes it valuable in various synthetic pathways.
Pharmaceutical Applications
In pharmaceutical research, isopropyl 2-aminoacetate hydrochloride serves as an intermediate in the synthesis of more complex drug candidates. The patent literature indicates its use in the preparation of substituted cyclohexanecarboxamides, which may have therapeutic potential . These applications highlight the compound's role as a valuable synthetic building block in medicinal chemistry.
Chemical Synthesis
As a protected form of glycine, isopropyl 2-aminoacetate hydrochloride is used in various chemical synthesis applications, particularly where selective reactivity at the amino group is desired. The isopropyl ester protection of the carboxyl group allows for controlled chemical transformations. This compound can serve as a key intermediate in the synthesis of:
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Peptides and peptide derivatives
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Heterocyclic compounds
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Specialty chemicals
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Bioactive molecules
Its use in these contexts demonstrates its importance as a versatile reagent in organic synthesis.
Comparative Analysis with Similar Compounds
To better understand the properties and applications of isopropyl 2-aminoacetate hydrochloride, it is helpful to compare it with structurally related compounds. This comparison provides insight into how subtle structural differences affect properties and applications.
Comparison with Other Glycine Esters
The following table compares isopropyl 2-aminoacetate hydrochloride with other glycine ester derivatives:
Compound | Structure Variation | Properties Comparison | Applications |
---|---|---|---|
Methyl 2-aminoacetate hydrochloride | Methyl ester instead of isopropyl | Lower lipophilicity, slightly higher water solubility | Similar synthetic applications, potentially different pharmacokinetics |
Ethyl 2-aminoacetate hydrochloride | Ethyl ester instead of isopropyl | Intermediate lipophilicity between methyl and isopropyl derivatives | Widely used in peptide synthesis |
Propyl 2-aminoacetate hydrochloride | Straight-chain propyl group instead of branched isopropyl | Similar molecular weight but different steric properties | Similar applications with potential differences in reactivity |
These structural variations can significantly influence properties such as solubility, stability, and biological activity, which in turn affect their suitability for specific applications in research and industry.
Current Research and Future Directions
Research involving isopropyl 2-aminoacetate hydrochloride continues to evolve, with ongoing investigations into its potential applications in various fields. While specific research on this compound is somewhat limited in the provided literature, its structural features suggest several promising directions for future investigation.
Emerging Applications
Potential areas for future research and application of isopropyl 2-aminoacetate hydrochloride include:
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Development of novel pain management therapies
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Investigation of anti-inflammatory properties
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Application in prodrug design to improve drug delivery
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Exploration of its role in peptide-based therapies
These emerging applications highlight the compound's versatility and ongoing relevance in scientific research. As analytical techniques and synthetic methodologies continue to advance, new applications for this compound may emerge.
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